Cas no 3553-20-6 (2-{2,5-dioxo-octahydroimidazo4,5-dimidazolidin-1-yl}acetic acid)
2-{2,5-dioxo-octahydroimidazo4,5-dimidazolidin-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid
- (2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetic acid
- (2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid
- BAS 03376574
- ChemDiv1_022151
- Oprea1_643717
- Oprea1_347967
- MLS000067487
- HMS649O19
- HMS2494F16
- STK727122
- SMR000124993
- A1966/0082668
- {2,5-dioxo-tetrahydro-3H-imidazo[4,5-d]imid
- 2-{2,5-dioxo-octahydroimidazo4,5-dimidazolidin-1-yl}acetic acid
-
- MDL: MFCD01572702
- Inchi: 1S/C6H8N4O4/c11-2(12)1-10-4-3(8-6(10)14)7-5(13)9-4/h3-4H,1H2,(H,8,14)(H,11,12)(H2,7,9,13)
- InChI Key: TWHIGVSBJZXTDM-UHFFFAOYSA-N
- SMILES: O=C1NC2C(NC(N2)=O)N1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 317
- Topological Polar Surface Area: 111
2-{2,5-dioxo-octahydroimidazo4,5-dimidazolidin-1-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8687226-1g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 1g |
$584.0 | 2023-09-02 | ||
| Enamine | EN300-8687226-5g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 5g |
$1695.0 | 2023-09-02 | ||
| Enamine | EN300-8687226-10g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 10g |
$2516.0 | 2023-09-02 | ||
| Enamine | EN300-8687226-0.05g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 0.05g |
$491.0 | 2025-03-21 | |
| Enamine | EN300-8687226-0.1g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 0.1g |
$515.0 | 2025-03-21 | |
| Enamine | EN300-8687226-0.25g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 0.25g |
$538.0 | 2025-03-21 | |
| Enamine | EN300-8687226-0.5g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 0.5g |
$561.0 | 2025-03-21 | |
| Enamine | EN300-8687226-1.0g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 1.0g |
$584.0 | 2025-03-21 | |
| Enamine | EN300-8687226-2.5g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 2.5g |
$1147.0 | 2025-03-21 | |
| Enamine | EN300-8687226-5.0g |
2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid |
3553-20-6 | 95.0% | 5.0g |
$1695.0 | 2025-03-21 |
2-{2,5-dioxo-octahydroimidazo4,5-dimidazolidin-1-yl}acetic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-{2,5-dioxo-octahydroimidazo4,5-dimidazolidin-1-yl}acetic acid
Recent Advances in the Study of 2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid (CAS: 3553-20-6)
The compound 2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid (CAS: 3553-20-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique imidazolidine and imidazole fused ring system, exhibits promising biological activities, particularly in the context of enzyme inhibition and drug design. Recent studies have explored its potential as a scaffold for developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
One of the key areas of investigation has been the compound's role as a protease inhibitor. Proteases play a critical role in numerous physiological and pathological processes, making them attractive targets for drug development. Researchers have synthesized and evaluated derivatives of 2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid to assess their inhibitory effects on specific proteases, such as cathepsins and matrix metalloproteinases (MMPs). Preliminary results indicate that certain derivatives exhibit potent inhibitory activity, with IC50 values in the nanomolar range, suggesting their potential as lead compounds for further optimization.
In addition to its protease inhibitory properties, recent studies have also highlighted the compound's ability to modulate immune responses. For instance, research has demonstrated that 2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid can influence the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings suggest its potential application in the treatment of inflammatory and autoimmune diseases. Furthermore, the compound's structural features make it a promising candidate for the development of immunomodulatory drugs with improved specificity and reduced side effects.
Another notable advancement in the study of this compound is its application in targeted drug delivery systems. Researchers have explored its use as a linker or spacer in the design of antibody-drug conjugates (ADCs) and other bioconjugates. The compound's stability under physiological conditions and its ability to form stable covalent bonds with various functional groups make it an attractive choice for such applications. Recent in vivo studies have shown that ADCs incorporating 2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid exhibit enhanced tumor targeting and reduced off-target effects, highlighting its potential in cancer therapy.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent efforts have focused on structural modifications to improve these properties, including the introduction of hydrophilic groups to enhance solubility and the optimization of the ring system to reduce metabolic degradation. Computational modeling and high-throughput screening have been employed to identify the most promising derivatives for preclinical evaluation.
In conclusion, 2-{2,5-dioxo-octahydroimidazo[4,5-d]imidazolidin-1-yl}acetic acid (CAS: 3553-20-6) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, ranging from protease inhibition to immune modulation, coupled with its potential in drug delivery systems, make it a valuable candidate for further investigation. Continued research efforts aimed at optimizing its pharmacological properties and exploring new therapeutic applications are expected to yield significant advancements in the coming years.
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